Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and cycloheptane ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of trimethylsulfur halide or trimethyl sulfoxide halide with an alkaline substance in a suitable solvent under catalytic conditions to produce sulfur ylide . This intermediate is then reacted with 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone through a Corey-Chaykovsky reaction . The reaction mixture is then extracted with water and ethyl acetate, followed by evaporation of the organic phase and recrystallization of the crude product to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is not well-documented. its reactivity can be attributed to the presence of the spirocyclic ring system, which can undergo various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Methyl 4-methyl-2-(2-methylpropyl)-1-oxaspiro[2.4]heptane-2-carboxylate
Uniqueness
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure and multiple methyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C12H20O3
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a distinctive spirocyclic arrangement that influences its chemical reactivity and interaction with biological systems.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing appropriate carbonyl compounds and nucleophiles.
- Cyclization Techniques : Involving the formation of the spirocyclic structure through intramolecular reactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Cell Viability
Toxicity assessments conducted on human PBMC cultures reveal that this compound exhibits low cytotoxicity at concentrations up to 100 µg/mL. Cell viability remained high (94%–96%) compared to control groups treated with DMSO and standard anti-inflammatory drugs like ibuprofen .
Study on Antibacterial Activity
In a comparative study, this compound was evaluated alongside other spirocyclic compounds for their antibacterial properties. The results indicated that while it was effective against certain strains, modifications in the structure (such as substituent positions) significantly influenced the degree of activity.
Compound Name | Antibacterial Activity | Cytotoxicity (IC50) |
---|---|---|
This compound | Moderate | >100 µg/mL |
Control (Ibuprofen) | High | 50 µg/mL |
Anti-inflammatory Mechanism Exploration
A recent exploration into the anti-inflammatory mechanisms revealed that the compound inhibited the NF-kB signaling pathway in activated macrophages. This pathway is crucial for the expression of various inflammatory mediators .
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-9(2)6-5-7-11(9)10(3,14-11)8(12)13-4/h5-7H2,1-4H3 |
InChI Key |
PBMBJFDZZLLTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC12C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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